N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide
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Overview
Description
N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide is a synthetic organic compound that features a trifluoroethyl group attached to a thiazole ring. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide typically involves the reaction of 2,2,2-trifluoroethylamine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. The industrial methods are designed to minimize waste and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoroethyl-substituted thiazoles and related fluorinated derivatives. Examples include:
- 2,2,2-Trifluoroethylamine
- Trifluoromethylthio-substituted thiazoles
- Trifluoromethoxy-substituted thiazoles
Uniqueness
N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide is unique due to its specific combination of a trifluoroethyl group and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N-[[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2OS/c1-2-7(15)13-4-8-14-6(5-16-8)3-9(10,11)12/h2,5H,1,3-4H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZITHBZYVWLGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC(=CS1)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.